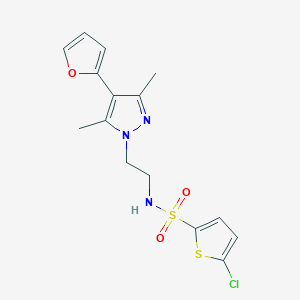

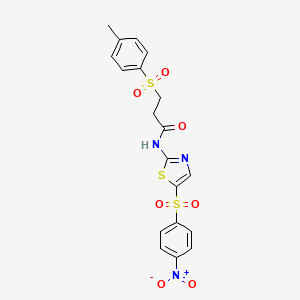

N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

IDO1 Inhibition for Cancer Immunotherapy

This compound has been identified as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing intracellular enzyme that catalyzes the first and rate-determining step of tryptophan metabolism. It plays a significant role in cancer immunotherapy as it is involved in the local depletion of tryptophan, which can lead to tumor progression and recurrence. By inhibiting IDO1, this compound could potentially be used to enhance the efficacy of cancer immunotherapy treatments.

Tryptophan Metabolism Study

The study of tryptophan metabolism is crucial in understanding various biological processes, including the immune response and neurological function. As an IDO1 inhibitor, this compound can be used to study the tryptophan/kynurenine pathway and its implications in diseases such as cancer and neurodegenerative disorders .

Pharmacokinetic Profile Analysis

The compound has been evaluated for its pharmacokinetic properties in vivo. It exhibited satisfactory properties in mice, with moderate plasma clearance, acceptable half-life, and high oral bioavailability. This makes it a promising lead compound for developing new drugs, particularly as an anti-tumor agent .

Anti-Tumor Efficacy

In preclinical models, the compound demonstrated tumor growth inhibition in subcutaneous xenograft models. This suggests its potential application as an anti-tumor agent, providing a basis for further research into its efficacy and mechanism of action in cancer treatment .

Molecular Docking Studies

Molecular docking studies predict the binding mode of compounds within target enzymes. For this compound, molecular docking can provide insights into its interaction with IDO1, which is valuable for the rational design of more potent and selective inhibitors .

Immunosuppressive Effect Analysis

The compound’s role in tryptophan metabolism also implicates it in the regulation of immune responses. It could be used to study the immunosuppressive effects that result from the local depletion of tryptophan and the accumulation of tryptophan metabolites, which are relevant in the context of tumor immunity .

Zukünftige Richtungen

Future research could focus on the development of potent selective inhibitors based on this compound. For instance, a novel series of substituted N,N′-diaryl ureas that act as p38α inhibitors have been designed and synthesized . Among these compounds, one appeared to be the most powerful and is the main compound that will be studied in the future .

Wirkmechanismus

Target of Action

The primary target of N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide is Cathepsin S , a protein in humans . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes .

Mode of Action

It is known that it interacts with its target, cathepsin s, and potentially inhibits its activity . This interaction could lead to changes in the biochemical processes where Cathepsin S is involved.

Biochemical Pathways

Given the role of cathepsin s in antigen processing, it is plausible that the compound could affect immune response pathways .

Result of Action

Given its potential inhibitory effect on cathepsin s, it could potentially alter cellular processes where this enzyme plays a role .

Eigenschaften

IUPAC Name |

N-[2-(cyclohexylcarbamoylamino)ethyl]-4-(2,2-dimethylpropanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O3/c1-21(2,3)19(27)24-17-11-9-15(10-12-17)18(26)22-13-14-23-20(28)25-16-7-5-4-6-8-16/h9-12,16H,4-8,13-14H2,1-3H3,(H,22,26)(H,24,27)(H2,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPGSZQGRNQUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747280.png)

![3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile](/img/structure/B2747281.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2747283.png)

![2,6-dichloro-N-{3-[(cyclohexyloxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2747288.png)

![N-cyclopentyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2747290.png)

![(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2747294.png)

![(6-Methoxypyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2747296.png)

![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol](/img/no-structure.png)